molecular formula C17H9F2N3O3S B2481508 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851988-33-5

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2481508
CAS No.: 851988-33-5
M. Wt: 373.33
InChI Key: INTZUUMREJLRMZ-UHFFFAOYSA-N
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Description

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of benzothiazole and chromene moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor, which could be useful in understanding various biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer progression.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, the compound may inhibit key enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O3S/c18-9-6-11(19)14-13(7-9)26-17(20-14)22-21-15(23)10-5-8-3-1-2-4-12(8)25-16(10)24/h1-7H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTZUUMREJLRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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